molecular formula C14H18ClN3O3 B2432951 ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate CAS No. 1183534-30-6

ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate

Cat. No.: B2432951
CAS No.: 1183534-30-6
M. Wt: 311.77
InChI Key: XMJMODISZLBYEW-UHFFFAOYSA-N
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Description

Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a carbamate group

Properties

IUPAC Name

ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-2-21-14(20)17-11-4-3-7-18(9-11)13(19)10-5-6-16-12(15)8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJMODISZLBYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCN(C1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine and chloropyridine intermediates. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Chloropyridine Intermediate: The chloropyridine moiety is often prepared via halogenation reactions, where pyridine is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The piperidine and chloropyridine intermediates are then coupled using a carbamoylation reaction, where ethyl chloroformate is used to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]carbamate
  • Ethyl N-[1-(2-bromopyridine-4-carbonyl)piperidin-3-yl]carbamate
  • Ethyl N-[1-(2-iodopyridine-4-carbonyl)piperidin-3-yl]carbamate

Uniqueness

Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate is unique due to the presence of the chloropyridine moiety, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the piperidine ring and carbamate group contributes to its potential pharmacological properties.

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